2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol
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Overview
Description
The compound “2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol” is a derivative of phenylpiperazine, which is a class of organic compounds containing a phenyl group attached to a piperazine ring . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring attached to a piperazine ring, with an amino group and a chloro group attached to the phenyl ring, and an ethanol group attached to the piperazine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, phenylpiperazines can undergo a variety of reactions. For example, the amino group can act as a nucleophile in reactions with electrophiles, and the chloro group can be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ethanol and amino groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through optimized technological parameters, demonstrating an efficient pathway to obtain high yields. This synthesis process is critical for further biological and pharmaceutical applications (Wang Jin-peng, 2013).
Biological Activities and Potential Applications
Research has focused on the antimicrobial and antifungal activities of new pyridine derivatives involving 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol. These studies reveal modest activity against various strains of bacteria and fungi, highlighting the compound's potential as a starting point for developing new antimicrobial agents (N. Patel, S. N. Agravat, 2007).
Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, further emphasizing the potential biological applications of this compound and its derivatives in combating microbial infections (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Mechanistic Studies and Chemical Interactions
Investigations into the kinetics and mechanisms of reactions involving similar compounds have provided insights into the chemical behavior and potential applications of this compound in synthetic chemistry and drug design (E. Castro, L. Leandro, N. Quesieh, J. Santos, 2001).
The study on the synthesis and antitumor activity of piperazine-based tertiary amino alcohols, including their dihydrochlorides, opens up avenues for the development of novel anticancer agents. This research underlines the importance of structural modifications in enhancing biological activities and could guide future drug development efforts (N. Hakobyan et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s plausible that the compound interacts with its targets through a combination of nucleophilic substitution and oxidation reactions . The presence of the amino group and the chlorine atom could potentially facilitate these reactions.
Biochemical Pathways
Compounds with similar structures have been shown to activate or inhibit various biochemical pathways
Pharmacokinetics
Its molecular weight of 25574 suggests that it may have favorable absorption and distribution characteristics
Result of Action
Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have a broad range of biological effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXXTQAESAQMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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